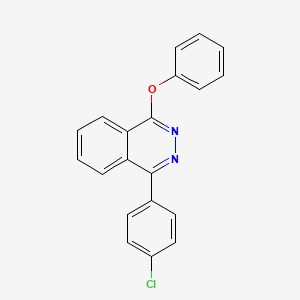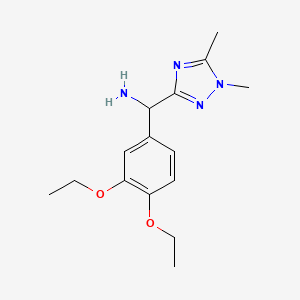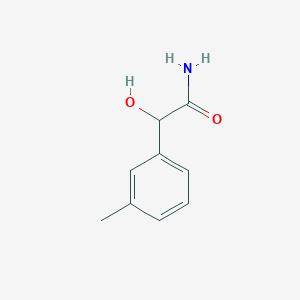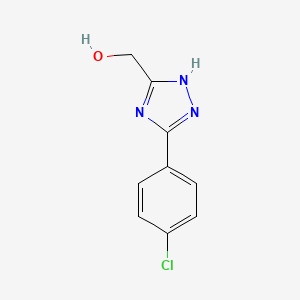
1-(4-Chlorophenyl)-4-phenoxyphthalazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phthalazine, 1-(4-chlorophenyl)-4-phenoxy- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities, particularly as an anticancer agent. The structure of Phthalazine, 1-(4-chlorophenyl)-4-phenoxy- consists of a phthalazine core substituted with a 4-chlorophenyl group and a phenoxy group, which contribute to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phthalazine, 1-(4-chlorophenyl)-4-phenoxy- typically involves the cyclocondensation of 2-(4-chlorobenzoyl)benzoic acid with hydrazine hydrate to form 4-(4-chlorophenyl)phthalazin-1(2H)-one. This intermediate is then chlorinated using phosphorous oxychloride to yield 1-chloro-4-(4-chlorophenyl)phthalazine. The final step involves the reaction of this chloro derivative with phenol under reflux conditions to produce Phthalazine, 1-(4-chlorophenyl)-4-phenoxy- .
Industrial Production Methods
Industrial production methods for Phthalazine, 1-(4-chlorophenyl)-4-phenoxy- are not extensively documented in the literature. the synthesis methods described above can be scaled up for industrial production, with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Phthalazine, 1-(4-chlorophenyl)-4-phenoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phthalazine-1,4-diones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The phenoxy and chlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions include phthalazine-1,4-diones, hydrazine derivatives, and various substituted phthalazine compounds.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Phthalazine derivatives are used in the development of pharmaceuticals and agrochemicals due to their diverse biological activities.
Mécanisme D'action
The mechanism of action of Phthalazine, 1-(4-chlorophenyl)-4-phenoxy- primarily involves the inhibition of VEGFR-2. This inhibition disrupts the signaling pathways that promote angiogenesis, thereby inhibiting tumor growth and proliferation. Molecular docking studies have shown that the compound binds effectively to the active site of VEGFR-2, leading to its potent inhibitory activity .
Comparaison Avec Des Composés Similaires
Phthalazine, 1-(4-chlorophenyl)-4-phenoxy- can be compared with other phthalazine derivatives, such as:
Phthalazine-1,4-diones: These compounds also exhibit anticancer activity but may differ in their specific targets and potency.
Pyrazolo[1,2-b]phthalazine derivatives: These compounds have shown various biological activities, including antimicrobial and antifungal properties .
Thiazolylphthalazine-1,4-diones: These derivatives are known for their chemiluminescent properties and potential use in diagnostic applications .
The uniqueness of Phthalazine, 1-(4-chlorophenyl)-4-phenoxy- lies in its specific substitution pattern, which contributes to its potent VEGFR-2 inhibitory activity and its potential as an anticancer agent.
Propriétés
Numéro CAS |
155937-29-4 |
|---|---|
Formule moléculaire |
C20H13ClN2O |
Poids moléculaire |
332.8 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-4-phenoxyphthalazine |
InChI |
InChI=1S/C20H13ClN2O/c21-15-12-10-14(11-13-15)19-17-8-4-5-9-18(17)20(23-22-19)24-16-6-2-1-3-7-16/h1-13H |
Clé InChI |
CBAHDCFVEYVODF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-isopropyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12123369.png)
![N-{3-[(3-chloro-4-methoxyphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12123382.png)

![3-cyclohexyl-6-ethyl-5-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12123392.png)

![Ethanamine, N-ethyl-2-[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B12123403.png)

![(3,5-Dimethylphenyl)[(4-ethoxy-3-methylphenyl)sulfonyl]amine](/img/structure/B12123419.png)




![3-m-tolyl-1H-[1,2,4]triazole](/img/structure/B12123445.png)
![Quinoline, 8-[(chloromethyl)thio]-](/img/structure/B12123450.png)
